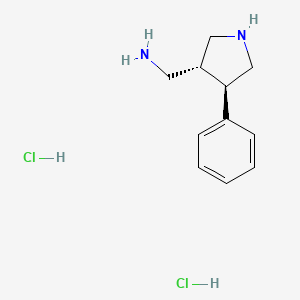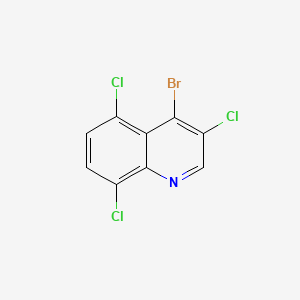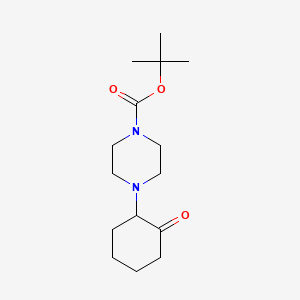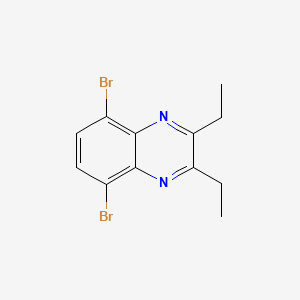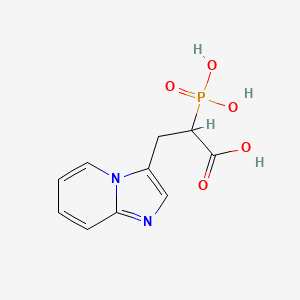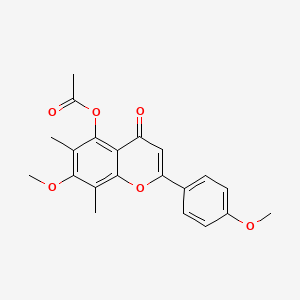
4-Bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-bromo-5-(bromomethylene)-3-(1-hydroxybutyl)- is a natural product found in Delisea pulchra with data available.
Wissenschaftliche Forschungsanwendungen
Building Blocks for Natural Product-like Libraries
Aquino et al. (2006) highlighted the use of 4-bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2(5H)-one as a building block for assembling natural product-like libraries. They developed a regioselective method to synthesize gamma-hydroxybutenolides, which are valuable for preparing focused libraries of molecules similar to natural products (Aquino, Bruno, Riccio, & Gomez‐Paloma, 2006).
Synthesis of Aryl Substituted Furan-2(5H)-ones
Zhang et al. (2011) conducted research on the synthesis of novel 5-arylidenefuran-2(5H)-ones using the Suzuki–Miyaura reactions. They demonstrated the regioselective Suzuki–Miyaura reaction on 4-bromo-5-(bromomethylene)furan-2(5H)-one, enabling the synthesis of unsymmetrically substituted furan-2(5H)-ones (Zhang, Iskander, Da Silva, Chan, Vignevich, Nguyen, Bhadbhade, Black, & Kumar, 2011).
Quorum Sensing Inhibition
Persson et al. (2004) synthesized a potent quorum sensing inhibitor using 4-bromo-5-(bromomethylene)-2(5H)-furanone. This inhibitor shows potential in disrupting microbial communication and biofilm formation, an important aspect in the control of bacterial infections (Persson, Johansen, Martiny, Givskov, & Nielsen, 2004).
Cytotoxic Evaluation Against Cancer Cell Lines
Castro-Torres et al. (2020) evaluated the cytotoxicity of halogen-furan-2(5H)-one derivatives, including 4-bromo-5-(bromomethylene)furan-2(5H)-one, against human cancer cell lines. Their findings suggest that these compounds could be potential candidates for anticancer drugs (Castro-Torres, Jacobo-Herrera, Díaz-Sánchez, Rocha-Zavaleta, Garcia-Lopez, & Martínez-Vázquez, 2020).
Electrophilic Substitution Reactions
Pevzner (2003) discussed electrophilic substitution reactions involving derivatives of 4-bromo-5-(bromomethylene)furan-2(5H)-one. These reactions are crucial for synthesizing various organic compounds with potential pharmaceutical applications (Pevzner, 2003).
Eigenschaften
| 143140-80-1 | |
Molekularformel |
C9H10Br2O3 |
Molekulargewicht |
325.984 |
IUPAC-Name |
4-bromo-5-(bromomethylidene)-3-(1-hydroxybutyl)furan-2-one |
InChI |
InChI=1S/C9H10Br2O3/c1-2-3-5(12)7-8(11)6(4-10)14-9(7)13/h4-5,12H,2-3H2,1H3 |
InChI-Schlüssel |
GWLDADMCKOCKLF-UHFFFAOYSA-N |
SMILES |
CCCC(C1=C(C(=CBr)OC1=O)Br)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
